

Structure-Activity Relationship of Picolinohydrazide Derivatives: A Comparative Guide

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Compound of Interest		
Compound Name:	Picolinohydrazide	
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The following guide provides a comparative analysis of the structure-activity relationships (SAR) of **picolinohydrazide** derivatives, focusing on their potential as antimicrobial and anticancer agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Unveiling the Therapeutic Potential of Picolinohydrazides

Picolinohydrazide, a derivative of picolinic acid, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The core structure, consisting of a pyridine ring linked to a hydrazide moiety, allows for diverse structural modifications. These modifications significantly influence the compound's physicochemical properties and, consequently, its biological efficacy and target interaction.

The structure-activity relationship (SAR) of these derivatives reveals that the introduction of different functional groups can enhance their electronic properties, lipophilicity, and receptor-binding affinities. For instance, the presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the aromatic rings can modulate the compound's activity.

Comparative Analysis of Biological Activity



The biological activity of **picolinohydrazide** derivatives is profoundly influenced by the nature and position of substituents. The following tables summarize quantitative data from various studies, highlighting the impact of these structural modifications.

Anticancer Activity

Picolinamide derivatives, closely related to **picolinohydrazide**s, have been investigated as potent anticancer agents, particularly as VEGFR-2 inhibitors.

Table 1: Anticancer Activity of Picolinamide Derivatives as VEGFR-2 Inhibitors[1]

Compound ID	Modifications	IC50 (nM) against VEGFR-2
7h	Picolinamide with a thiourea linker connected to a 4-chlorophenyl group.	87
9a	Picolinamide with a urea linker connected to a 4-phenoxyphenyl group.	27
91	Picolinamide with a urea linker connected to a 3-trifluoromethyl-4-chlorophenyl group.	94
Sorafenib	Reference Drug	180

The SAR study of these compounds indicated that the urea and thiourea moieties play a crucial role in their inhibitory activity. Compound 9a, with a urea linker and a 4-phenoxyphenyl group, demonstrated the most potent inhibition of VEGFR-2, being significantly more active than the reference drug Sorafenib[1]. Further screening of these potent compounds against various human cancer cell lines, such as Panc-1 (pancreatic), OVCAR-3 (ovarian), HT29 (colon), and 786-O (renal), showed significant cell death, with compound 7h being particularly effective across most cell lines[1].

Antimicrobial Activity



The antimicrobial potential of **picolinohydrazide** derivatives is often enhanced by the introduction of specific substituents. Studies on related hydrazone derivatives provide insights into the structural requirements for potent antimicrobial action.

Table 2: Antimicrobial Activity of Pyrazole Hydrazone Derivatives[2]

Compound ID	Modifications	Minimum Inhibitory Concentration (MIC, µg/mL)
E. coli (Gram-negative)		
3	Pyrazole hydrazone with a 4-chlorophenyl group.	0.25
Ciprofloxacin	Reference Drug	0.5
S. epidermidis (Gram-positive)		
4	Pyrazole hydrazone with a 4-nitrophenyl group.	0.25
Ciprofloxacin	Reference Drug	4
A. niger (Fungus)		
2	Pyrazole hydrazone with a 4- methoxyphenyl group.	1
Clotrimazole	Reference Drug	1

The data suggests that the presence of a 4-chlorophenyl group in compound 3 leads to excellent activity against E. coli, surpassing the standard drug Ciprofloxacin[2]. Similarly, the 4-nitrophenyl substitution in compound 4 resulted in high potency against S. epidermidis[2]. For antifungal activity, a 4-methoxyphenyl group as seen in compound 2 was found to be effective against A. niger[2]. These findings underscore the importance of the nature of the substituent on the phenyl ring of the hydrazone moiety in determining the antimicrobial spectrum and potency.

Structure-Activity Relationship (SAR) Insights

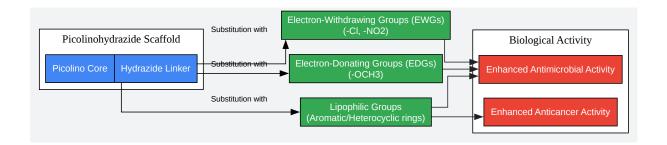




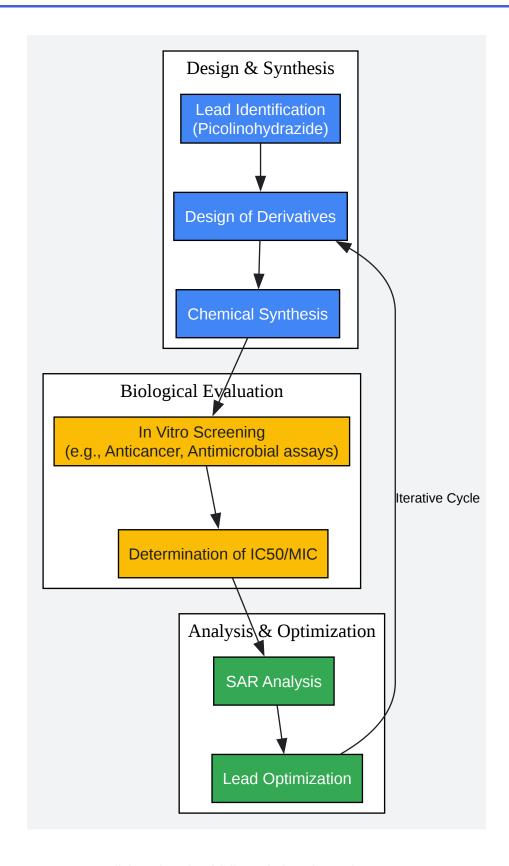


The collective data from various studies on **picolinohydrazide** and related derivatives allows for the formulation of general SAR principles. The biological activity is a function of the interplay between the picolino core, the hydrazide linker, and the terminal substituent.









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References

- 1. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues PMC [pmc.ncbi.nlm.nih.gov]
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